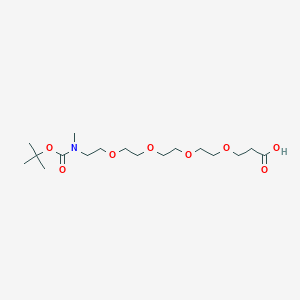

N-methyl-N-(t-Boc)-PEG4-acid

Descripción general

Descripción

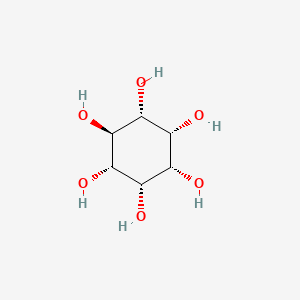

N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid is a compound that combines the properties of polyethylene glycol with a tert-butoxycarbonyl-protected amine group. This compound is often used in various chemical and biological applications due to its unique structure, which provides both hydrophilic and hydrophobic characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid typically involves the following steps:

Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Polyethylene Glycol Conjugation: The protected amine is then conjugated with polyethylene glycol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step is performed in an anhydrous environment to ensure high yield and purity.

Acid Formation:

Industrial Production Methods

Industrial production of N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pH, and mixing rates.

Purification Techniques: Implementing advanced purification techniques like chromatography and crystallization to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid can undergo various chemical reactions, including:

Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine group.

Substitution Reactions: The polyethylene glycol chain can participate in substitution reactions, allowing for further functionalization.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the polyethylene glycol chain.

Common Reagents and Conditions

Hydrolysis: Typically performed using trifluoroacetic acid in dichloromethane at room temperature.

Substitution: Common reagents include alkyl halides and nucleophiles, with reactions carried out in polar aprotic solvents like dimethylformamide.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

Deprotected Amine: Resulting from hydrolysis of the tert-butoxycarbonyl group.

Functionalized Polyethylene Glycol: Products from substitution reactions, which can be tailored for specific applications.

Aplicaciones Científicas De Investigación

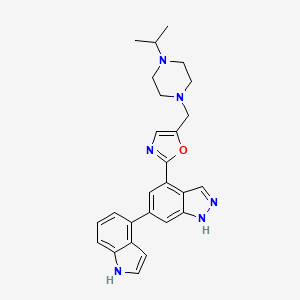

N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid involves its ability to modify the properties of molecules it is conjugated with. The polyethylene glycol chain provides hydrophilicity, improving solubility and reducing immunogenicity. The tert-butoxycarbonyl group protects the amine during synthesis and can be removed to reveal the reactive amine group for further functionalization.

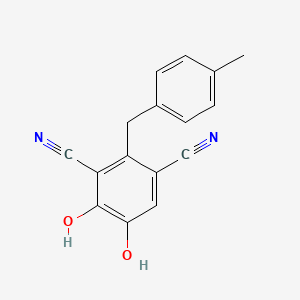

Comparación Con Compuestos Similares

Similar Compounds

- N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 2-acid

- N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 6-acid

- N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 8-acid

Uniqueness

N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance makes it particularly useful in applications where precise control over solubility and stability is required.

Propiedades

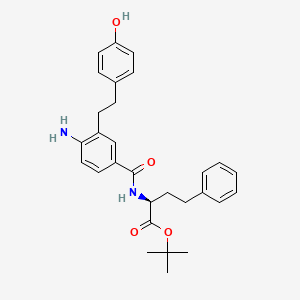

IUPAC Name |

3-[2-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18(4)6-8-23-10-12-25-14-13-24-11-9-22-7-5-15(19)20/h5-14H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYFMMNWNDIBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

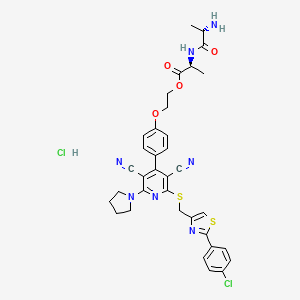

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.